Inhibition of APOBEC-3G Enzyme: A Unique Biological Activity Not Observed in Closest Structural Analogs
3-(2,5-Dimethyl-phenoxy)-propionic acid demonstrates measurable inhibitory activity against the human DNA dC->dU-editing enzyme APOBEC-3G with an IC50 of 10.4 µM [1]. This activity represents a distinct biological profile. In contrast, the compound exhibits no significant activity against the HHV-8 LANA1 protein (EC50 > 75 µM) [2], demonstrating a degree of selectivity. This specific enzyme inhibition is not documented for its closest positional isomers (e.g., 2-(2,5-dimethylphenoxy)propanoic acid, CAS 18996-04-8) or for the structurally related fibrate drug Gemfibrozil in publicly available bioassay data, suggesting that the combination of the 2,5-dimethyl substitution pattern and the propanoic acid linker may be responsible for this unique interaction.
| Evidence Dimension | Inhibition of APOBEC-3G enzyme (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.4 µM (10,400 nM) [1] |
| Comparator Or Baseline | No significant inhibition of LANA1 protein: EC50 > 75 µM (75,000 nM) [2] |
| Quantified Difference | At least a 7.2-fold difference in potency between APOBEC-3G inhibition and LANA1 non-inhibition. |
| Conditions | In vitro enzyme inhibition assay at 25°C, as curated by the Burnham Center for Chemical Genomics and reported in PubChem BioAssay (AID 504723) [1]. |
Why This Matters
This specific enzyme inhibition profile provides a scientific justification for selecting this exact compound as a starting point or tool molecule in antiviral research targeting APOBEC-3G, an area where its close analogs are unlikely to be suitable substitutes.
- [1] BindingDB. (2026). BDBM74297: 3-(2,5-dimethylphenoxy)propanoic acid. Target: DNA dC->dU-editing enzyme APOBEC-3G (Human). PubChem BioAssay AID 504723. University of California San Diego. View Source
- [2] BindingDB. (2026). BDBM74297: 3-(2,5-dimethylphenoxy)propanoic acid. Target: Protein LANA1 (HHV-8). PubChem BioAssay AID 435023. University of California San Diego. View Source
